molecular formula C8H11BrN2O2S B8188885 (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester

(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8188885
M. Wt: 279.16 g/mol
InChI Key: XLMQXUUACLFRPK-UHFFFAOYSA-N
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Description

(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of 5-bromo-isothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding isothiazoline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted isothiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include isothiazoline derivatives.

Scientific Research Applications

(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a probe for studying the function of various biological pathways and enzymes.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-isothiazol-3-yl)-carbamic acid tert-butyl ester
  • (5-Methyl-isothiazol-3-yl)-carbamic acid tert-butyl ester
  • (5-Phenyl-isothiazol-3-yl)-carbamic acid tert-butyl ester

Uniqueness

(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

tert-butyl N-(5-bromo-1,2-thiazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)10-6-4-5(9)14-11-6/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMQXUUACLFRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NSC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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